molecular formula C14H8F2O3 B8000482 2-(3,5-Difluorobenzoyl)benzoic acid

2-(3,5-Difluorobenzoyl)benzoic acid

Cat. No.: B8000482
M. Wt: 262.21 g/mol
InChI Key: SBINAJOLHPXTEC-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8F2O3 and a molecular weight of 262.21 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzoyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzoyl)benzoic acid typically involves the reaction of 3,5-difluorobenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Difluorobenzoyl)benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways and the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorobenzoyl)benzoic acid is unique due to the presence of both the benzoyl and difluorobenzoyl groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-(3,5-difluorobenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBINAJOLHPXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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